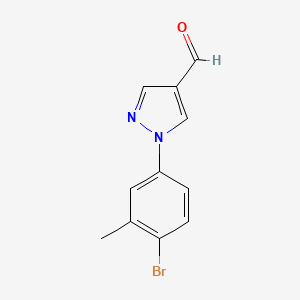
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, also known as 2E-DTPT, is a compound that has been studied extensively in recent years due to its potential applications in both scientific research and industry. Its structural characteristics make it an ideal candidate for various synthesis methods, and its ability to interact with other compounds makes it an attractive molecule for a variety of applications.
科学研究应用
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been studied extensively in recent years due to its potential applications in scientific research. It has been used as a substrate for enzyme-catalyzed reactions, as a reagent for organic synthesis, and as a building block for the synthesis of other compounds. It has also been used in the study of drug metabolism and pharmacokinetics, and as a tool for studying the effects of environmental toxins on human health.
作用机制
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been found to interact with a variety of compounds and biomolecules, including enzymes, proteins, and DNA. Its ability to interact with these molecules is due to its structural characteristics, which allow it to form hydrogen bonds and other types of interactions. The precise mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is not yet fully understood, but it is believed to involve the formation of covalent bonds with proteins and other compounds, as well as the formation of hydrogen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one are not yet fully understood. However, it has been found to have some effects on enzymes and proteins, and has been shown to interact with DNA in a manner that may lead to gene expression changes. It has also been found to have anti-inflammatory and anti-oxidant properties, and has been shown to reduce the levels of certain inflammatory mediators in the body.
实验室实验的优点和局限性
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and its structural characteristics make it an ideal candidate for various synthesis methods. Its ability to interact with other molecules makes it an attractive molecule for a variety of applications. However, there are some limitations to its use in laboratory experiments. It is not stable in aqueous solutions, and its effects on enzymes and proteins are not yet fully understood.
未来方向
There are several potential future directions for the use of (2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one. One potential direction is the development of more efficient synthesis methods, which could enable the production of higher purity products. Another potential direction is the study of its effects on enzymes and proteins, which could lead to the development of new therapeutics or the improvement of existing treatments. Additionally, further research into its interaction with DNA could lead to new insights into gene expression and regulation. Finally, its anti-inflammatory and anti-oxidant properties could be studied further, which could lead to the development of new treatments for various diseases.
合成方法
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can be synthesized in a variety of ways, depending on the desired product. One method is a three-step synthesis, which involves the reaction of 3,4-dimethoxyphenylacetone with trimethylamine, followed by the reaction of the resulting 3,4-dimethoxy-2-trimethylaminophenylacetone with ethyl bromide, and finally the reaction of the resulting 3,4-dimethoxy-2-bromo-2-trimethylaminophenylacetone with sodium methoxide. This method yields a product with a purity of over 95%.
属性
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-22-16-10-8-14(12-18(16)24-3)15(21)9-6-13-7-11-17(23-2)20(26-5)19(13)25-4/h6-12H,1-5H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWOUYGUUKACAI-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)


![N-[Cyano(2-fluorophenyl)methyl]acetamide](/img/structure/B6358937.png)









